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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chloro-4-ethoxybenzaldehyde. While experimental spectra for this specific compound

are not readily available in public databases, this document compiles and analyzes data from

structurally similar compounds to predict its spectroscopic characteristics. The information

herein is intended to serve as a valuable reference for compound identification, purity

assessment, and structural elucidation in synthetic and medicinal chemistry applications.

Predicted Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-Chloro-4-
ethoxybenzaldehyde, based on the analysis of closely related analogs such as 2-

ethoxybenzaldehyde and 4-ethoxybenzaldehyde. These analogs provide a reliable framework

for interpreting the spectra of the target compound.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-
ethoxybenzaldehyde
Solvent: CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~10.3 Singlet 1H
Aldehyde proton

(-CHO)

Expected to be

downfield due to

the electron-

withdrawing

nature of the

carbonyl group

and the aromatic

ring.

~7.8 Doublet 1H
Aromatic proton

(H-6)

Coupled to H-5.

Shift is

influenced by the

ortho-aldehyde

and meta-chloro

groups.

~6.9 Doublet 1H
Aromatic proton

(H-3)

Influenced by the

ortho-chloro and

para-ethoxy

groups.

~6.8
Doublet of

Doublets
1H

Aromatic proton

(H-5)

Coupled to H-6

and H-3.

~4.1 Quartet 2H

Methylene

protons (-

OCH₂CH₃)

Coupled to the

methyl protons.

~1.4 Triplet 3H
Methyl protons (-

OCH₂CH₃)

Coupled to the

methylene

protons.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-
ethoxybenzaldehyde
Solvent: CDCl₃
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Chemical Shift (δ) ppm Assignment Notes

~189 Aldehyde Carbonyl (C=O)
Characteristic downfield shift

for aldehyde carbons.

~163 Aromatic Carbon (C-4) Attached to the ethoxy group.

~135 Aromatic Carbon (C-6)

~132 Aromatic Carbon (C-2) Attached to the chlorine atom.

~128 Aromatic Carbon (C-1)
Substituted with the aldehyde

group.

~115 Aromatic Carbon (C-5)

~113 Aromatic Carbon (C-3)

~64 Methylene Carbon (-OCH₂)

~14 Methyl Carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-
Chloro-4-ethoxybenzaldehyde

Wavenumber (cm⁻¹) Functional Group Assignment

~2980 C-H stretch (aliphatic)

~2870, ~2770 C-H stretch (aldehyde)

~1700 C=O stretch (aromatic aldehyde)

~1600, ~1480 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~1040 C-O stretch (alkyl ether)

~830 C-H bend (para-substituted aromatic pattern)

~780 C-Cl stretch
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Table 4: Predicted Mass Spectrometry (MS) Data for 2-
Chloro-4-ethoxybenzaldehyde
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

184/186 High

[M]⁺ (Molecular Ion) with

isotopic pattern for one

chlorine atom.

155/157 Moderate [M - CHO]⁺

127/129 Moderate
[M - CHO - CO]⁺ or [M -

C₂H₅O]⁺

99 Moderate [M - CHO - CO - Cl]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data for aromatic aldehydes like 2-Chloro-4-ethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as

chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired

on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom. Chemical

shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance

(ATR) technique. A small amount of the solid is placed directly onto the ATR crystal (e.g.,

diamond). The spectrum is typically recorded in the mid-infrared range, from 4000 to 600 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile organic

compounds. The sample is introduced into the mass spectrometer, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to

ionize and fragment. The resulting positively charged ions are then separated by their mass-to-

charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of

each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel organic compound like 2-Chloro-4-ethoxybenzaldehyde.
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Caption: General workflow for synthesis and spectroscopic analysis.
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[https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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